ethyl (2Z)-2-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methylidene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
Ethyl (2Z)-2-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methylidene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2Z)-2-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methylidene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. The key steps may include:
Formation of the Indole Derivative: Starting with 2-chlorobenzylamine and indole-3-carboxaldehyde under acidic conditions.
Cyclization: The intermediate product undergoes cyclization with appropriate reagents to form the thiazolopyrimidine core.
Esterification: The final step involves esterification to introduce the ethyl carboxylate group.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves interaction with specific molecular targets, such as enzymes or receptors. The indole and thiazolopyrimidine moieties are known to interact with biological macromolecules, potentially inhibiting or activating specific pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Ethyl (2Z)-2-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methylidene}-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate: Lacks the 7-methyl group.
Methyl (2Z)-2-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methylidene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate: Has a methyl ester instead of an ethyl ester.
Uniqueness
The presence of the 7-methyl group and the ethyl ester in this compound may confer unique biological properties and reactivity compared to similar compounds.
Properties
Molecular Formula |
C32H26ClN3O3S |
---|---|
Molecular Weight |
568.1 g/mol |
IUPAC Name |
ethyl (2Z)-2-[[1-[(2-chlorophenyl)methyl]indol-3-yl]methylidene]-7-methyl-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C32H26ClN3O3S/c1-3-39-31(38)28-20(2)34-32-36(29(28)21-11-5-4-6-12-21)30(37)27(40-32)17-23-19-35(26-16-10-8-14-24(23)26)18-22-13-7-9-15-25(22)33/h4-17,19,29H,3,18H2,1-2H3/b27-17- |
InChI Key |
XQYQYHSKYHMRLD-PKAZHMFMSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)/C(=C/C4=CN(C5=CC=CC=C54)CC6=CC=CC=C6Cl)/S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)C(=CC4=CN(C5=CC=CC=C54)CC6=CC=CC=C6Cl)S2)C |
Origin of Product |
United States |
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